N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide
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Overview
Description
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a substituted oxolane ring and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide typically involves the reaction of 2,4,5-trimethyloxolane with prop-2-enamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a catalyst. The reaction conditions are optimized to maximize efficiency and minimize by-products. Purification steps, such as distillation or crystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired therapeutic or industrial outcome.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyloxolan-3-yl)prop-2-enamide
- N-(2,4-dimethyloxolan-3-yl)prop-2-enamide
- N-(2,5-dimethyloxolan-3-yl)prop-2-enamide
Uniqueness
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide is unique due to the specific substitution pattern on the oxolane ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(2,4,5-trimethyloxolan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-9(12)11-10-6(2)7(3)13-8(10)4/h5-8,10H,1H2,2-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDISIAOEUSLAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1NC(=O)C=C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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